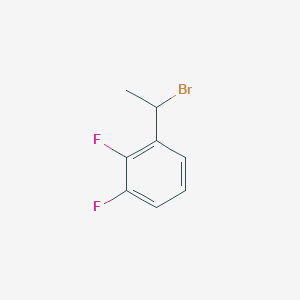

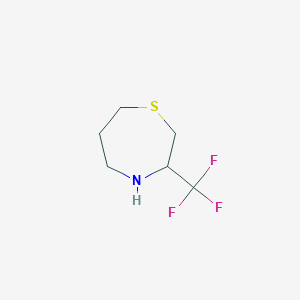

![molecular formula C26H23N3O2S B2701974 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-57-9](/img/structure/B2701974.png)

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

Benzamides can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .Chemical Reactions Analysis

Benzamides can exhibit antioxidant effects . Some benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water and soluble in many organic solvents .科学的研究の応用

Insecticidal Activity

Chitin synthesis inhibitors (CSIs) play a crucial role in pest control. Inspired by benzoylphenylureas (BPUs), which are well-known CSIs, researchers designed novel derivatives containing furan moieties. By converting the urea linkage of benzoylphenylureas into a semicarbazide and introducing furoyl groups, they synthesized compounds like 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide . These derivatives exhibited excellent insecticidal activity, particularly against the diamondback moth (Plutella xylostella). The modification of the urea linkage proved effective in discovering new pesticide candidates.

Anticancer Properties

Surprisingly, these compounds also demonstrated anticancer potential. Against the human promyelocytic leukemic cell line (HL-60), some of the title compounds exhibited significant activity. Additionally, they showed promise against human hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), and nasopharyngeal carcinoma (KB) cell lines . This dual functionality highlights their versatility.

Antibacterial and Antioxidant Effects

While not their primary focus, these derivatives displayed antibacterial and antioxidant properties. Further investigations could explore their potential in combating bacterial infections and oxidative stress .

Synthesis of Novel Amides

Researchers synthesized novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. These amides were obtained by reacting the corresponding acid derivatives with amines. The compound 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide played a role in this synthetic pathway .

Antiviral Studies

Although not extensively explored, these compounds could be investigated for antiviral activity. Researchers have previously studied related derivatives for their potential in combating viruses .

N-Phenylthiocarbamoyl-2-butenamides Synthesis

The compound 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione was used as a precursor to synthesize N-alkyl and N,N-dialkyl 3-N-phenylthiocarbamoyl-2-butenamides. These derivatives were obtained by reacting the precursor with various amines under mild conditions. This synthetic route highlights the compound’s versatility in organic synthesis .

作用機序

While the specific mechanism of action for “4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is not available, benzamides are known to have various biological activities. For example, some benzamides have been used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

特性

IUPAC Name |

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2S/c1-15-14-16(2)18(4)22(17(15)3)25-28-29-26(32-25)27-24(31)21-12-10-20(11-13-21)23(30)19-8-6-5-7-9-19/h5-14H,1-4H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCDKBARXPDDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

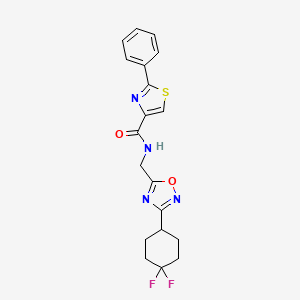

![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)

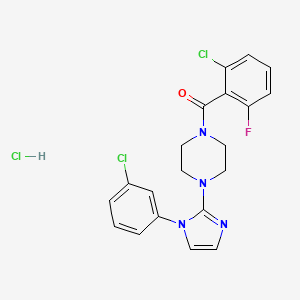

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)

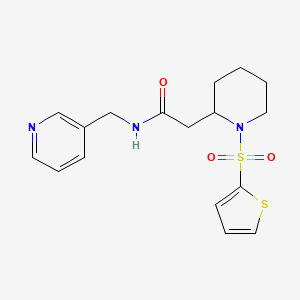

![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)

![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)

![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)

![rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2701910.png)

![N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2701912.png)